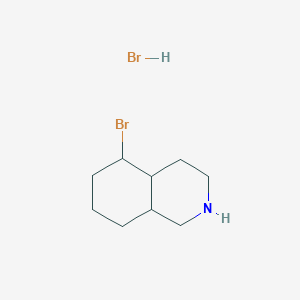
5-Bromoperhydroisoquinoline hydrobromide
Overview
Description
5-Bromoperhydroisoquinoline hydrobromide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of isoquinoline and has been found to have a range of interesting biochemical and physiological effects. In
Scientific Research Applications
Regioselective Bromination and Chemical Synthesis
5-Bromoperhydroisoquinoline hydrobromide, closely related to 5-bromoisoquinoline derivatives, is a key intermediate in regioselective bromination and synthesis processes. For instance, isoquinoline can be monobrominated to yield 5-bromoisoquinoline, which demonstrates the sensitivity of bromination to factors like the choice of brominating agent, acid, temperature, and concentration. Such regioselective bromination is pivotal in the synthesis of various bromoisoquinoline derivatives, employed in chemical research and development for creating novel compounds with potential applications in material science and pharmacology (Brown & Gouliaev, 2004).
Pharmacological Research
In pharmacological research, derivatives of 5-bromoisoquinoline, such as 1-(2-bromo-4,5-dimethoxybenzyl)-7-hydroxy-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrobromide, have been studied for their selective antagonism toward dopamine D-1 receptors. This research demonstrates the compound's potential as a selective antagonist, which could have implications for developing new treatments targeting neurological disorders (Kerkman et al., 1989).
Material Science and Corrosion Inhibition
In material science, brominated hydroxyquinolines, which are structurally related to 5-bromoperhydroisoquinoline hydrobromide, have been explored for their potential as photolabile protecting groups and acid corrosion inhibitors. These compounds exhibit significant potential in protecting materials from corrosion, particularly in acidic environments, showcasing their utility in extending the lifespan of metals in industrial applications (Rbaa et al., 2020).
Organic Synthesis and Chemical Analysis
Furthermore, the application of 5-bromoisoquinoline derivatives in organic synthesis, such as in the preparation of aminoquinolines and competitive AMPA receptor antagonists, underscores the versatility of these compounds in medicinal chemistry and neuropharmacology. These studies highlight the role of 5-bromoperhydroisoquinoline hydrobromide and its derivatives in synthesizing compounds with potential therapeutic applications, particularly in targeting neurological pathways and disorders (Min, 2011).
properties
IUPAC Name |
5-bromo-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BrN.BrH/c10-9-3-1-2-7-6-11-5-4-8(7)9;/h7-9,11H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLRLQIPZDRVZMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCCC2C(C1)Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379804 | |
| Record name | 5-bromoperhydroisoquinoline hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromoperhydroisoquinoline hydrobromide | |
CAS RN |
90435-92-0 | |
| Record name | 5-bromoperhydroisoquinoline hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



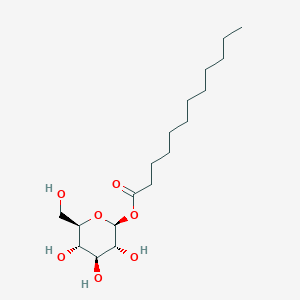
![25,27-Bis(1-propyloxy)calix[4]arene-26,28-diol](/img/structure/B1608108.png)
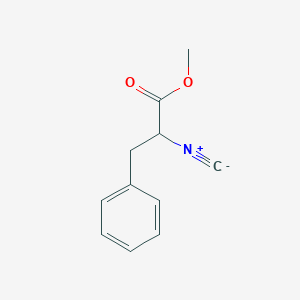
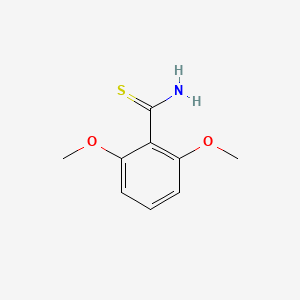
![8-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline](/img/structure/B1608114.png)

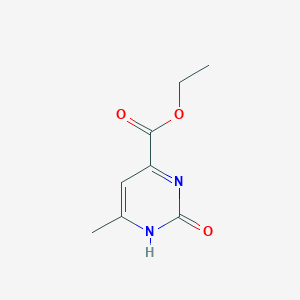
![2-[4-(2-Methoxyphenyl)piperazino]ethanethioamide](/img/structure/B1608118.png)
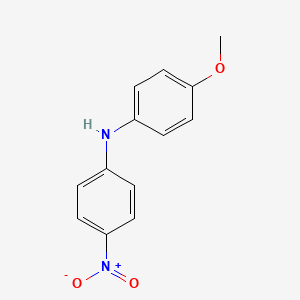

![2-[2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]phenyl]acetic Acid](/img/structure/B1608122.png)


